N,N-Diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanethioamide
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Overview
Description
N,N-Diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanethioamide is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of a class of chemicals known for their high stability and resistance to degradation, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanethioamide typically involves the reaction of a fluorinated heptane derivative with diethylamine and a sulfur-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-Diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanethioamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanethioamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially disrupting their function. Additionally, the thioamide group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
N,N-Diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide: Similar structure but lacks the thioamide group.
N,N-Diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane: Similar structure but lacks both the thioamide and amide groups.
Uniqueness: N,N-Diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanethioamide is unique due to its combination of fluorinated and thioamide groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
CAS No. |
61906-64-7 |
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Molecular Formula |
C11H10F13NS |
Molecular Weight |
435.25 g/mol |
IUPAC Name |
N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanethioamide |
InChI |
InChI=1S/C11H10F13NS/c1-3-25(4-2)5(26)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h3-4H2,1-2H3 |
InChI Key |
NFJYTNNFKCXFIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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